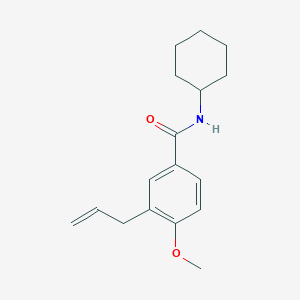

3-allyl-N-cyclohexyl-4-methoxybenzamide

Description

3-Allyl-N-cyclohexyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para position (C4) of the benzene ring, an allyl group at the meta position (C3), and a cyclohexyl substituent attached to the amide nitrogen. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 271.35 g/mol. The compound’s structural uniqueness arises from the synergistic combination of its substituents:

- Methoxy group (C4): Influences electronic properties and may improve membrane permeability.

Properties

IUPAC Name |

N-cyclohexyl-4-methoxy-3-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-3-7-13-12-14(10-11-16(13)20-2)17(19)18-15-8-5-4-6-9-15/h3,10-12,15H,1,4-9H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSRVHPXHYOUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings from Comparisons:

Substituent Effects :

- Allyl vs. Halogens : The allyl group in the target compound may improve membrane permeability compared to chlorinated analogs (e.g., ), which prioritize electronic effects over lipophilicity .

- Methoxy vs. Ethoxy : Methoxy groups (as in the target compound) generally confer moderate electron-donating effects, while ethoxy groups () may enhance steric hindrance and metabolic stability .

Biological Activity Trends: Thiazolidinone- or oxadiazole-containing analogs () exhibit pronounced anticancer or antimicrobial activity due to their heterocyclic cores, which facilitate target interactions . The absence of heterocycles in this compound suggests its bioactivity may rely on the benzamide scaffold’s direct interactions with enzymes or receptors.

Synthetic Considerations :

- The target compound’s synthesis likely parallels methods for N-cyclohexyl-4-methoxybenzamide (), requiring amide coupling between 3-allyl-4-methoxybenzoic acid and cyclohexylamine under conditions optimized for yield (e.g., DCC/DMAP catalysis) .

Q & A

Basic: What are the established synthetic routes for 3-allyl-N-cyclohexyl-4-methoxybenzamide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound typically involves condensation reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and cyclohexylamine. A general approach includes:

- Step 1: Preparation of 4-methoxy-3-allylbenzoic acid via Friedel-Crafts alkylation or allylation of 4-methoxybenzamide derivatives.

- Step 2: Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 3: Reaction with cyclohexylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .

Optimization Strategies:

- Catalyst Selection: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Control: Maintaining reflux conditions (~80°C) to ensure complete reaction while avoiding decomposition.

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy:

- ¹H NMR to confirm allyl (δ 5.1–5.8 ppm, multiplet) and methoxy (δ 3.8 ppm, singlet) groups.

- ¹³C NMR to verify carbonyl (δ ~165 ppm) and cyclohexyl carbons (δ 25–35 ppm).

- HPLC-MS: For purity assessment and molecular ion ([M+H]⁺) identification.

- X-ray Crystallography: To resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

- FT-IR: Detection of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

Contradictions may arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Orthogonal Assays: Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) methods.

- Structural Integrity Checks: Re-analyze compound purity via HPLC and NMR before testing.

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends.

- Collaborative Reproducibility: Cross-validate results with independent labs using standardized protocols .

Advanced: What computational methods are recommended to model the interaction between this compound and biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Focus on the allyl group’s role in hydrophobic interactions.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using MOE or RDKit .

Advanced: How does the presence of the allyl group in this compound influence its chemical reactivity and biological interactions compared to non-allylated analogs?

Answer:

The allyl group enhances:

- Reactivity: Susceptibility to electrophilic addition (e.g., bromination) or radical reactions.

- Bioactivity: Increased lipophilicity improves membrane permeability, while the π-electrons enable stacking interactions with aromatic residues in enzyme active sites.

- Metabolic Stability: Allyl groups may slow oxidative metabolism compared to alkyl chains, as shown in analogs with modified substituents .

Basic: What are the recommended storage conditions and stability assessment protocols for this compound in laboratory settings?

Answer:

- Storage: Store in airtight containers under inert gas (Ar/N₂) at –20°C to prevent oxidation of the allyl group.

- Stability Monitoring:

Advanced: What strategies can be employed to modify the cyclohexyl moiety in this compound to enhance target selectivity while minimizing off-target effects?

Answer:

- Ring Substitution: Introduce electron-withdrawing groups (e.g., -F, -CF₃) to modulate hydrogen-bonding capacity.

- Conformational Restriction: Replace cyclohexyl with bicyclic systems (e.g., decalin) to pre-organize the amide group for target binding.

- Isosteric Replacement: Test adamantyl or tert-butyl groups to evaluate steric effects on selectivity, as demonstrated in related benzamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.